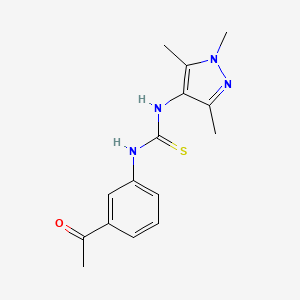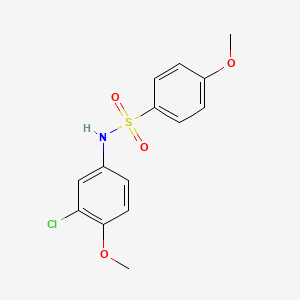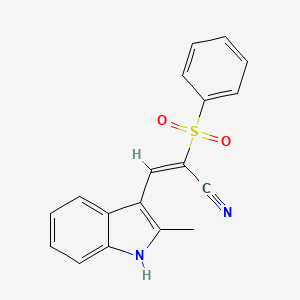
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, or metabolic regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. However, its solubility in aqueous solutions is limited, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea. It may be studied further for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. It may also be studied for its potential use in the treatment of various cancers, such as breast cancer and lung cancer. In addition, it may be studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its synthesis method is relatively easy, and it has various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis method of N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea involves the reaction of 3-acetylphenyl isothiocyanate with 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide in the presence of a base such as triethylamine. The product is obtained in good yield and can be purified by recrystallization.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-9-14(10(2)19(4)18-9)17-15(21)16-13-7-5-6-12(8-13)11(3)20/h5-8H,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMDEKALBZISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)